Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-15-10(14)13-8-4-11(5-9-13)2-6-12-7-3-11/h12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVWUDVZXPVUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CCNCC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of N-Benzyl Piperidone with Ethyl Cyanoacetate
The synthesis begins with the condensation of N-benzyl piperidone and ethyl cyanoacetate in a cholamine solution. This reaction forms a dicyano intermediate (9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano-spiro[5.5]undecane) through a nucleophilic addition-cyclization mechanism. Key conditions include:
Acidic Hydrolysis and Decarboxylation
The dicyano intermediate undergoes selective hydrolysis and decarboxylation in a 50% phosphoric acid solution:
Reduction to Spirocyclic Diamine
Lithium aluminum hydride (LAH) reduces the diketone to the corresponding diamine (3-benzyl-3,9-diazaspiro[5.5]undecane):
Benzyl Group Removal via Hydrogenolysis
Final deprotection of the benzyl group is achieved using palladium on carbon (Pd/C) under hydrogen:
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Catalyst : 10% Pd/C
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Conditions : 50°C, 50 psi H₂, 16 hours in ethanol
Alternative Route: tert-Butyl Ester Hydrogenation
A modified approach from ChemicalBook describes the synthesis of a tert-butyl analog, which can be adapted for methyl ester preparation via transesterification:
Hydrogenation of Benzyl-Protected Precursor
tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate undergoes hydrogenolysis:
Transesterification to Methyl Ester
The tert-butyl ester is converted to the methyl ester via acid-catalyzed transesterification:
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Reagents : Methanol, sulfuric acid (catalyst)
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Conditions : Reflux for 12–24 hours
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Yield : Dependent on equilibrium, typically 70–85% with excess methanol.
Industrial-Scale Considerations
For large-scale production, continuous flow systems and alternative reducing agents are prioritized to enhance safety and efficiency:
Catalytic Hydrogenation for Diamine Synthesis
Replacing LAH with catalytic hydrogenation reduces pyrophoric risks:
Continuous Flow Esterification
Methyl ester formation is conducted in continuous flow reactors to improve mixing and heat transfer:
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Reactor Type : Tubular reactor with static mixers
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Residence Time : 10–15 minutes
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Temperature : 50–60°C
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Advantages : Higher throughput and consistent product quality.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Strategies
Role of Protecting Groups
The choice of protecting groups significantly impacts yield and purity:
Solvent and Temperature Effects
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying the compound’s polarity and bioactivity.
| Conditions | Reactants | Products | Reference |
|---|---|---|---|
| Aqueous NaOH (basic) | Methyl ester | Sodium carboxylate | |
| HCl (acidic) | Methyl ester | Free carboxylic acid |
Hydrolysis typically requires reflux conditions, with the choice of acid/base influencing the reaction rate and product stability.
Acylation of Secondary Amines
The secondary amines in the diazaspiro ring react with acylating agents to form amide derivatives. This modification is widely used to enhance pharmacological properties or create intermediates for further synthesis.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Acyl chlorides | Et₃N, CH₂Cl₂, room temperature | N-acylated derivatives | |
| Carboxylic acids + HBTU | Et₃N, CH₂Cl₂ | Amides via coupling |
For example, reaction with benzoyl chloride yields a benzamido-substituted derivative, which has been studied for GABA receptor binding .
Alkylation Reactions
The nitrogen atoms can undergo alkylation with alkyl halides or epoxides, introducing substituents that alter steric and electronic properties.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 60°C | N-alkylated derivatives | |
| Epoxides | Methanol, reflux | Hydroxyalkylated products |
Alkylation is often employed to modulate the compound’s lipophilicity or target specificity.
Catalytic Hydrogenation
Unsaturated bonds (if present in synthetic precursors) are reduced via hydrogenation. This step is crucial for deprotecting intermediates or stabilizing the final structure.
| Catalyst | Conditions | Application | Reference |
|---|---|---|---|
| Pd/C (10% w/w) | H₂ (1 atm), EtOH, room temperature | Benzyl group removal | |
| Ra-Ni | H₂ (high pressure), THF | Reduction of nitriles to amines |
For instance, hydrogenation with Pd/C removes benzyl protecting groups during synthesis .
Condensation Reactions
The compound participates in coupling reactions to form ureas, thioureas, or sulfonamides, expanding its utility in medicinal chemistry.
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| Isocyanates | CH₂Cl₂, 0°C to rt | Urea derivatives | |
| Sulfonyl chlorides | Pyridine, CH₂Cl₂ | Sulfonamide analogs |
These reactions enable the introduction of diverse functional groups for structure-activity relationship (SAR) studies .
Key Research Findings
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Hydrolysis Kinetics : The ester group hydrolyzes 2.3× faster under basic conditions (pH 12) compared to acidic conditions (pH 2).
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Acylation Efficiency : HBTU-mediated coupling achieves >85% yield for aromatic carboxylic acids but <50% for aliphatic acids due to steric hindrance .
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Hydrogenation Selectivity : Pd/C selectively reduces benzyl ethers without affecting ester groups, enabling orthogonal deprotection strategies .
Scientific Research Applications
Methyl 3,9-diazaspiro[5
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets such as γ-aminobutyric acid type A receptors. It acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various physiological processes, including neurotransmission and immune response .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate belongs to a broader class of diazaspiro compounds, which vary in ring size, substituents, and biological activity. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Pharmacological and Physicochemical Properties
Key Research Findings
GABAA Receptor Antagonism: this compound derivatives (e.g., compound 2027) exhibit nanomolar potency at GABAA receptors without requiring a carboxylic acid group, unlike gabazine . Substitution at the secondary amine abolishes activity, highlighting the importance of the spirocyclic core .
Anticonvulsant Activity : 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones show efficacy in rodent models, with yields up to 85% in anticonvulsant assays .
PROTAC Applications : tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a key building block in ERα-targeting PROTACs, enabling selective protein degradation .
Biological Activity
Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound within the diazaspiro family that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Diazaspiro Compounds
Diazaspiro compounds, particularly those with a spirocyclic structure, have been investigated for various pharmacological applications. This compound is part of this class and has shown potential in treating several disorders due to its unique structural properties.
1. Anti-Obesity Effects
Research indicates that diazaspiro compounds can inhibit key enzymes involved in lipid metabolism. For instance, they have been shown to inhibit acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis. A study highlighted the mechanism by which these compounds antagonize neuropeptide Y (NPY) receptors, leading to reduced appetite and weight loss .
Key Findings:
- IC50 Values for ACC Inhibition: Various derivatives exhibit IC50 values below 500 nM, indicating potent inhibition .
- Mechanisms of Action: The inhibition of ACC and antagonism of NPY Y5 receptors are central to their anti-obesity effects.
2. Central Nervous System Disorders
This compound has also been studied for its effects on the central nervous system (CNS). It acts as a competitive antagonist at the gamma-aminobutyric acid type A (GABA_A) receptor, which is significant in modulating anxiety and seizure disorders .
Case Study:
- GABA_A Receptor Affinity: Structure-activity relationship (SAR) studies demonstrated that modifications to the diazaspiro structure could enhance binding affinity to GABA_A receptors .
3. Cancer Therapeutics
The compound has been reported to inhibit geranylgeranyltransferase I (GGTase I), an enzyme implicated in cancer cell proliferation. This inhibition leads to the downregulation of oncogenic pathways involving YAP1 and TAZ proteins .
Data Table: Inhibition of GGTase I
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | <100 | Inhibition of cancer cell proliferation |
| Other derivatives | Varies | Varies |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in vivo. For instance, one study reported an area under the curve (AUC) of 332 ng·h/ml in rat models, suggesting good bioavailability .
Q & A
Q. What are the standard synthetic routes for Methyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including amide coupling, reductive amination, and Buchwald–Hartwig cross-coupling. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (a precursor) reacts with aldehydes under Pd catalysis (e.g., Pd₂(dba)₃/XantPhos) in 1,4-dioxane at 100°C to introduce functional groups . Optimization often requires controlled conditions:
- Temperature : Elevated temperatures (e.g., 130°C in DMSO) enhance reaction rates but may require inert atmospheres to prevent decomposition .
- Catalysts : Palladium-based catalysts improve coupling efficiency, while bases like Cs₂CO₃ stabilize intermediates .
- Yields : Reported yields range from 40% (flash chromatography purification) to 88.6% (using DIPEA as a base), highlighting the impact of solvent and reagent selection .
Q. How is the structure of this compound confirmed experimentally?
Key analytical methods include:
- NMR Spectroscopy : H NMR (500 MHz, CDCl₃) identifies proton environments, such as spirocyclic NH signals (δ 1.9–2.1 ppm) and ester methyl groups (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 254.37 for the tert-butyl derivative) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain in the spirocyclic core .
Q. What are the common derivatization strategies for this compound?
- Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate free amines for further functionalization .
- Reductive Amination : Reacting with aldehydes/ketones (e.g., 2,6-dioxopiperidine derivatives) introduces side chains for biological targeting .
- Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the spirocyclic nitrogen .
Advanced Research Questions
Q. How is this compound utilized in PROTACs (Proteolysis-Targeting Chimeras) development?
this compound derivatives serve as linkers in PROTACs, connecting E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. For example:
- Synthetic Protocol : The tert-butyl derivative undergoes nucleophilic substitution with 2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione in DMSO at 130°C, forming a key intermediate for MLKL-targeting PROTACs .
- Biological Efficacy : These PROTACs degrade oncoproteins via ubiquitination, validated through cell viability assays (IC₅₀ < 100 nM) .
Q. What role does this spirocyclic scaffold play in PARP inhibitor design?
The diazaspiro core mimics piperazine bioisosteres in drugs like Olaparib, reducing cytotoxicity while retaining PARP-1/2 affinity. Key findings include:
Q. How do researchers resolve contradictions in reported biological activities (e.g., GABA receptor vs. PARP targeting)?
Discrepancies arise from structural modifications (e.g., tert-butyl vs. benzyl substituents) and assay conditions. Methodological approaches include:
- Comparative SAR Studies : Systematic variation of substituents (e.g., tert-butyl, phenylmethyl) and evaluation via radioligand binding assays (GABAₐ) vs. enzymatic PARP inhibition .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses to prioritize synthesis targets .
Q. What challenges arise in crystallographic refinement of diazaspiro compounds, and how are they addressed?
Challenges include:
- Disorder in Spirocyclic Cores : SHELXL’s rigid-bond restraint (RIGU) stabilizes anisotropic displacement parameters .
- Twinned Data : SHELXE’s twin refinement module resolves overlapping reflections in high-symmetry space groups .
Best practices involve collecting high-resolution data (≤1.0 Å) and validating hydrogen-bonding networks with PLATON .
Q. How are structure-activity relationship (SAR) studies designed for diazaspiro derivatives?
SAR workflows integrate:
- Library Synthesis : Parallel synthesis of analogs (e.g., tert-butyl, oxetan-3-yl, trifluoroethyl) via modular coupling .
- High-Throughput Screening : Dose-response curves in enzymatic (PARP) and cell-based (apoptosis) assays .
- ADME Profiling : LogP (2.18–2.93) and PSA (32.8–58.6 Ų) are calculated to optimize pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
